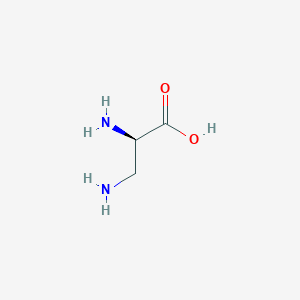

(R)-2,3-Diaminopropanoic acid

Descripción general

Descripción

®-2,3-Diaminopropanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a three-carbon backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Diaminopropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-aminoacrylic acid derivatives. This process requires a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of ®-2,3-Diaminopropanoic acid often employs biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the compound through fermentation, which is then followed by purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: ®-2,3-Diaminopropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides and other substituted derivatives.

Aplicaciones Científicas De Investigación

®-2,3-Diaminopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-2,3-Diaminopropanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

(S)-2,3-Diaminopropanoic acid: The enantiomer of ®-2,3-Diaminopropanoic acid with different stereochemistry.

2,3-Diaminobutyric acid: A similar compound with an additional carbon in the backbone.

2,4-Diaminobutyric acid: Another similar compound with different positioning of the amino groups.

Uniqueness: ®-2,3-Diaminopropanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for studying stereochemical effects in biochemical processes.

Actividad Biológica

(R)-2,3-Diaminopropanoic acid, also known as L-2,3-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid that plays a significant role in various biological processes. It is found in certain secondary metabolites and is notable for its involvement in microbial biosynthesis and potential therapeutic applications. This article explores the biological activity of L-DAP, focusing on its mechanisms of action, synthesis pathways, and implications in gene delivery systems.

Biosynthesis

L-DAP is synthesized from L-serine through a pyridoxal phosphate (PLP)-mediated reaction. The process involves the amination of serine where the α-hydrogen is eliminated, retaining both β-hydrogens while binding ammonia to the β-carbon . This biosynthetic pathway is crucial for understanding how L-DAP is produced in various organisms, including bacteria and plants.

1. Nucleic Acid Delivery

Recent studies have highlighted the potential of L-DAP in gene delivery systems. Peptides rich in L-DAP have been designed to facilitate the transfer of nucleic acids into cells. These peptides form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and enhancing cellular uptake via endocytosis. Upon entering the acidic environment of endosomes, these peptides undergo conformational changes that lead to membrane disruption and release of the cargo .

Table 1: Summary of Nucleic Acid Delivery Studies

2. Antimicrobial Activity

L-DAP has been implicated in antimicrobial activity due to its structural similarities to other amino acids involved in bacterial cell wall synthesis. Certain derivatives of L-DAP have shown effectiveness against various bacterial strains by inhibiting essential metabolic pathways . The compound's hydrophobic nature contributes to its ability to penetrate bacterial membranes.

Case Study 1: Gene Silencing Efficacy

In a study examining the efficacy of L-DAP-rich peptides for gene silencing, researchers demonstrated that these peptides could effectively mediate siRNA transfer in multiple cell lines, including adherent MCF-7 and A549 cells as well as suspension THP-1 cells. The modifications made to enhance pH responsiveness significantly improved their performance compared to standard delivery vehicles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of L-DAP derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the L-DAP structure could enhance its antibacterial potency by disrupting bacterial cell membranes more effectively than unmodified compounds .

Propiedades

IUPAC Name |

(2R)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348547 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-96-4 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.